2,5-Dichlorophenylmagnesium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

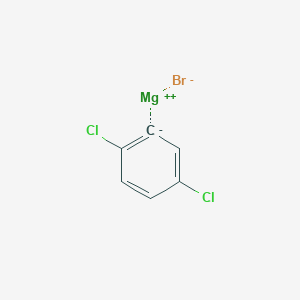

2,5-Dichlorophenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and used to form carbon-carbon bonds. The compound has the molecular formula C6H3BrCl2Mg and a molecular weight of 250.2 g/mol .

Safety and Hazards

The safety data sheet for a similar compound, Phenylmagnesium bromide, 3M in ether, indicates that it’s extremely flammable and may cause drowsiness, dizziness, severe skin burns, eye damage, and respiratory irritation . It’s reasonable to assume that 2,5-Dichlorophenylmagnesium bromide, 0.50 M in THF would have similar hazards.

Mécanisme D'action

Target of Action

This compound is a Grignard reagent, which are typically used in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

As a Grignard reagent, 2,5-Dichlorophenylmagnesium bromide can participate in a variety of chemical reactions. Grignard reagents are known for their strong nucleophilic character, allowing them to attack electrophilic carbon atoms in various substrates .

Biochemical Pathways

It has been used in the synthesis of non-alternant polycyclic hydrocarbons such as indeno-benzophenalene . It can also react with 2-methyl-4,6-pyrimidyl dicarbonates to synthesize carboxylic esters .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic molecules, such as the aforementioned indeno-benzophenalene .

Action Environment

The action of this compound is highly dependent on the reaction conditions. Grignard reagents are sensitive to moisture and air, and thus must be handled under an inert atmosphere . The reactivity of this compound can be reduced over time, and it is recommended to be stored at a temperature between 2-8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenylmagnesium bromide is typically prepared by reacting 2,5-dichlorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

C6H3BrCl2+Mg→C6H3BrCl2Mg

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dichlorophenylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halogens in aromatic compounds.

Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous conditions.

Substitution Reactions: Often requires a catalyst such as palladium.

Coupling Reactions: Uses boronic acids or esters with a palladium catalyst.

Major Products:

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Aryl Compounds: Result from substitution and coupling reactions.

Applications De Recherche Scientifique

2,5-Dichlorophenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the synthesis of drug intermediates.

Industry: Applied in the production of polymers and other industrial chemicals.

Comparaison Avec Des Composés Similaires

- 3,5-Dichlorophenylmagnesium bromide

- 2,4-Dichlorophenylmagnesium bromide

- 3,5-Dimethylphenylmagnesium bromide

Comparison: 2,5-Dichlorophenylmagnesium bromide is unique due to the position of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may offer different selectivity and yield in synthetic applications.

Propriétés

IUPAC Name |

magnesium;1,4-dichlorobenzene-6-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNFDQSQJWOCHG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[C-]C=C1Cl)Cl.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2Mg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)